Antofloxacin Hydrochloride is synthesized from (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amidogen-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid and N-methyl piperazine. Its chemical structure allows it to exhibit potent antibacterial properties, making it a candidate for treating various bacterial infections.
The synthesis of Antofloxacin Hydrochloride involves several key steps:
Antofloxacin Hydrochloride has the molecular formula and a molecular weight of approximately . Its structure includes:
The compound's structural complexity allows it to interact effectively with bacterial enzymes, disrupting their function and leading to cell death.
Antofloxacin Hydrochloride can participate in various chemical reactions:
Antofloxacin Hydrochloride exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription:
The result is bactericidal activity against a wide range of pathogens, including those resistant to other antibiotics .
Antofloxacin Hydrochloride exhibits several notable physical and chemical properties:
The pharmacokinetic profile indicates that Antofloxacin can penetrate lung epithelial lining fluid effectively, suggesting potential utility in treating respiratory infections .
Antofloxacin Hydrochloride has diverse applications across several fields:
Antofloxacin hydrochloride, an 8-amino-fluoroquinolone, exerts its antibacterial effects primarily through the inhibition of two critical type II topoisomerases: DNA gyrase and topoisomerase IV. In Gram-positive pathogens like Staphylococcus aureus, DNA gyrase introduces negative supercoils into DNA to relieve torsional strain during replication and transcription, while topoisomerase IV decatenates interlinked daughter DNA molecules post-replication [2] [8]. Antofloxacin binds to the DNA-enzyme complexes of both targets, stabilizing double-stranded DNA breaks and converting these enzymes into cytotoxic obstacles [6] [10]. This dual-targeting mechanism disrupts DNA replication, transcription, and chromosome segregation, leading to rapid bacterial cell death [2].
Studies using S. aureus models with specific resistance mutations (gyrA for gyrase; parC/grlA for topoisomerase IV) demonstrate that antofloxacin’s inhibitory potency is less affected by single mutations in either enzyme compared to older quinolones like norfloxacin. This suggests a balanced targeting profile where resistance requires concurrent mutations in both enzymes—a statistically rare event [6]. For example, strains with parC (Phe80) mutations show only an 8-fold increase in antofloxacin MIC, whereas classical quinolones exhibit >16-fold reductions in activity [6].
Table 1: Enzyme Inhibition Kinetics of Antofloxacin in Gram-Positive Pathogens
Target Enzyme | Primary Cellular Function | Mutation Hotspot | Impact of Mutation on Antofloxacin IC₅₀ |
---|---|---|---|
DNA Gyrase | Negative supercoiling | GyrA (Leu84) | 4-8 fold increase |
Topoisomerase IV | Chromosome decatenation | ParC (Phe80) | 8-16 fold increase |
Dual Inhibition | Coordinated replication | GyrA + ParC | >64 fold increase |
The evolutionary rationale for simultaneously targeting DNA gyrase and topoisomerase IV lies in forcing bacteria to acquire multiple genetic mutations to achieve clinical resistance. Antofloxacin’s molecular structure—an 8-amino modification of the levofloxacin scaffold—enhances its binding affinity to both enzymes, even in strains with pre-existing mutations [3] [8]. This reduces the frequency of spontaneous resistance mutations to approximately 10⁻⁹–10⁻¹², compared to 10⁻⁶–10⁻⁸ for single-target inhibitors like nalidixic acid [6] [10].
In murine models of S. aureus thigh infection, strains with single gyrA mutations retained susceptibility to antofloxacin (static AUC₂₄/MIC target: 65.7 ± 30.6), whereas double mutants (gyrA + parC) required significantly higher drug exposures. This corroborates clinical observations that dual-targeting fluoroquinolones delay resistance emergence in Gram-positive infections [1] [6]. Notably, the drug’s efficacy against methicillin-resistant S. aureus (MRSA) isolates further underscores its utility against multidrug-resistant pathogens [3].
Table 2: Resistance Mutation Frequencies Under Antofloxacin Selective Pressure
Resistance Genotype | Mutation Frequency (CFU/mL) | Fold Change in MIC vs Wild-Type |
---|---|---|
gyrA (single mutation) | 2.7 × 10⁻⁸ | 4-8 |
parC (single mutation) | 1.9 × 10⁻⁸ | 8-16 |
gyrA + parC (double mutation) | < 10⁻¹¹ | >64 |
Antofloxacin exhibits concentration-dependent bactericidal activity, where the rate and extent of bacterial killing correlate with escalating drug concentrations. The primary pharmacokinetic-pharmacodynamic (PK/PD) index predictive of efficacy is the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC₂₄/MIC) [1] [4] [9]. In neutropenic murine models of S. aureus thigh infection and Klebsiella pneumoniae lung infection, antofloxacin achieved:
Dose fractionation studies further validated AUC₂₄/MIC (R² = 0.96) as superior to peak concentration/MIC (Cₘₐₓ/MIC) or time above MIC (T>MIC) in predicting outcomes. For example, fractionating a 40 mg/kg total daily dose into multiple administrations reduced efficacy by >50% compared to single-dosing regimens, confirming that cumulative exposure drives bacterial eradication [1] [4].
Table 3: PK/PD Targets for Antofloxacin Efficacy in Murine Infection Models
Efficacy Endpoint | Free-Drug AUC₂₄/MIC (Mean) | Dosing Regimen Achieving Target | Pathogens Validated |
---|---|---|---|
Static effect | 52.6 | Single dose 34.3–153.7 mg/kg/day | S. aureus, K. pneumoniae |
1-log₁₀ kill | 89.9 | Single dose 80–200 mg/kg/day | ESBL-positive K. pneumoniae |
2-log₁₀ kill | 164.9 | Single dose ≥160 mg/kg/day | S. aureus (MRSA) |
Additionally, antofloxacin demonstrates prolonged post-antibiotic effects (PAEs) of 3.2–5.3 hours against K. pneumoniae. This allows sustained bacterial suppression even when drug concentrations fall below the MIC [4]. The compound’s favorable lung penetration (ELF/plasma ratio: 1.72 for free drug) further enhances its utility in respiratory infections [4] [9].
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7